molecular formula C7H6N2O4 B071703 Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate CAS No. 183666-51-5

Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate

Cat. No. B071703
CAS RN: 183666-51-5
M. Wt: 182.13 g/mol
InChI Key: OBTJKQAYPZCZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community. This compound is a heterocyclic organic compound that belongs to the isoxazole family. It has been synthesized through various methods, and its potential applications in scientific research have been explored.

Mechanism of Action

The mechanism of action of ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate has not been fully elucidated. However, it is believed to act by inhibiting certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has also been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block in the synthesis of various compounds. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate. These include further exploration of its potential applications in the treatment of various diseases, as well as the development of more efficient synthesis methods. Additionally, further research is needed to fully elucidate its mechanism of action and to determine its potential toxicity.

Synthesis Methods

Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reduction reaction to obtain ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate.

Scientific Research Applications

Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate has been found to have potential applications in scientific research. It has been used as a building block in the synthesis of various compounds that have shown promising results in the treatment of various diseases.

properties

CAS RN

183666-51-5

Product Name

Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

ethyl [1,2]oxazolo[4,3-d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C7H6N2O4/c1-2-11-7(10)5-4-3-12-9-6(4)13-8-5/h3H,2H2,1H3

InChI Key

OBTJKQAYPZCZGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC2=NOC=C12

Canonical SMILES

CCOC(=O)C1=NOC2=NOC=C12

synonyms

Isoxazolo[5,4-c]isoxazole-3-carboxylic acid, ethyl ester (9CI)

Origin of Product

United States

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